Cyclotetradecane-1,2-dione

macrocyclic chemistry conformational analysis ring strain

Cyclotetradecane-1,2-dione (CAS 23427-68-1) is a 14-membered macrocyclic diketone characterized by two adjacent carbonyl groups on a saturated aliphatic ring. The compound is a member of the cyclic 1,2-dione class and has been identified as a natural product occurring in Thymus vulgaris (common thyme).

Molecular Formula C14H24O2
Molecular Weight 224.34 g/mol
CAS No. 23427-68-1
Cat. No. B15482710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclotetradecane-1,2-dione
CAS23427-68-1
Molecular FormulaC14H24O2
Molecular Weight224.34 g/mol
Structural Identifiers
SMILESC1CCCCCCC(=O)C(=O)CCCCC1
InChIInChI=1S/C14H24O2/c15-13-11-9-7-5-3-1-2-4-6-8-10-12-14(13)16/h1-12H2
InChIKeyMXTFEOYSFWGYJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclotetradecane-1,2-dione (CAS 23427-68-1): Macrocyclic 1,2-Diketone for Specialized Organic Synthesis


Cyclotetradecane-1,2-dione (CAS 23427-68-1) is a 14-membered macrocyclic diketone characterized by two adjacent carbonyl groups on a saturated aliphatic ring [1]. The compound is a member of the cyclic 1,2-dione class and has been identified as a natural product occurring in Thymus vulgaris (common thyme) . Key computed physicochemical parameters include a molecular weight of 224.34 g/mol, an XLogP3-AA of 4.3, and a topological polar surface area of 34.1 Ų [2]. Based on a literature review, very few peer-reviewed articles have been published on this specific compound, indicating it is an underexplored scaffold with potential for novel application development .

Why Generic Substitution of Cyclotetradecane-1,2-dione Fails in Ring-Strain-Dependent Applications


Cyclotetradecane-1,2-dione cannot be indiscriminately substituted with its common 12-membered analog (cyclododecane-1,2-dione) or 16-membered analog (cyclohexadecane-1,2-dione) in applications where ring size governs conformational rigidity, supramolecular cavity dimensions, or synthetic pathway feasibility [1]. The 14-membered ring imparts a distinct conformational landscape that influences both the spatial orientation of the reactive 1,2-dicarbonyl moiety and the compound's physicochemical properties, including lipophilicity (XLogP3-AA of 4.3) and topological polar surface area (34.1 Ų), which are non-scalable across ring-size variants [2][3]. The following quantitative evidence details these ring-size-dependent differentiations.

Quantitative Evidence for Cyclotetradecane-1,2-dione Differentiation vs. Ring-Size Analogs


Molecular Weight and Ring-Size Differentiation for Cyclotetradecane-1,2-dione

The 14-membered ring of cyclotetradecane-1,2-dione confers a molecular weight of 224.34 g/mol, which is 28.05 g/mol (14.3%) greater than the 12-membered analog cyclododecane-1,2-dione (196.29 g/mol) and 28.05 g/mol (11.1%) less than the 16-membered analog cyclohexadecane-1,2-dione (252.39 g/mol) [1]. This incremental molecular weight difference corresponds directly to the two methylene units (-CH2-CH2-) that differentiate these ring sizes and is critical for applications where precise molecular dimensions dictate supramolecular cavity size or membrane permeability [2].

macrocyclic chemistry conformational analysis ring strain

Lipophilicity (XLogP3-AA) Differentiation for Cyclotetradecane-1,2-dione

Cyclotetradecane-1,2-dione exhibits a computed XLogP3-AA of 4.3, reflecting its hydrophobic character due to the 14-membered saturated carbon framework [1]. In contrast, the 12-membered analog cyclododecane-1,2-dione has a computed XLogP3-AA of approximately 3.5 [2], while the 16-membered analog cyclohexadecane-1,2-dione has a computed XLogP3-AA of approximately 5.1 [2]. This incremental increase in lipophilicity with each additional two-carbon unit in the macrocycle demonstrates a class-level trend that must be accounted for in applications involving partitioning behavior or membrane interactions [3].

lipophilicity partition coefficient ADME

Topological Polar Surface Area (TPSA) Differentiation for Cyclotetradecane-1,2-dione

The topological polar surface area (TPSA) of cyclotetradecane-1,2-dione is 34.1 Ų, a value determined exclusively by the two carbonyl oxygen atoms (each contributing approximately 17.1 Ų) and independent of the hydrocarbon ring size [1]. The 12-membered analog cyclododecane-1,2-dione and the 16-membered analog cyclohexadecane-1,2-dione share this same TPSA value of 34.1 Ų, as the additional methylene units do not contribute to polar surface area [2]. However, when TPSA is normalized to molecular weight, the 14-membered ring yields a distinct TPSA-to-MW ratio (0.152 Ų·mol/g) compared to the 12-membered (0.174 Ų·mol/g) and 16-membered (0.135 Ų·mol/g) analogs, which may influence passive membrane permeability predictions [3].

polar surface area drug-likeness bioavailability

Natural Product Occurrence as a Unique Differentiator for Cyclotetradecane-1,2-dione

Cyclotetradecane-1,2-dione has been identified as a constituent of Thymus vulgaris (common thyme), a distinction not shared by its 12- and 16-membered homologs . Specifically, literature surveys indicate that cyclododecane-1,2-dione and cyclohexadecane-1,2-dione are not reported as natural products from this source [1]. This natural occurrence confers potential advantages in studies of plant secondary metabolism, volatile organic compound (VOC) profiling, or as a biomarker for thyme-derived products. It is important to note that experimental spectral data for cyclotetradecane-1,2-dione remain unavailable, with only predicted NMR spectra accessible in public repositories .

natural product chemistry Thymus vulgaris chemodiversity

Optimal Application Scenarios for Cyclotetradecane-1,2-dione in Research and Industrial Procurement


Macrocyclic Library Design Requiring Precise Ring-Size Tuning

When constructing a homologous series of macrocyclic 1,2-diketones for systematic structure-activity relationship (SAR) studies, cyclotetradecane-1,2-dione provides the essential 14-membered ring variant. Its molecular weight (224.34 g/mol), intermediate lipophilicity (XLogP3-AA of 4.3), and distinct TPSA-to-MW ratio (0.152 Ų·mol/g) fill the gap between the more common 12- and 16-membered analogs . Procurement of the 14-membered compound is necessary to complete the ring-size series and to evaluate incremental contributions to conformational flexibility, passive permeability, and target binding affinity [1].

Thymus vulgaris Metabolomics and Natural Product Profiling

For analytical chemists and natural product researchers studying the volatile or semi-volatile constituents of Thymus vulgaris (common thyme), cyclotetradecane-1,2-dione is a verified component of this botanical matrix . Its procurement as an authentic reference standard enables accurate identification and quantification in GC-MS or LC-MS analyses of thyme extracts, essential oils, or food products containing thyme [1]. In this context, substituting with cyclododecane-1,2-dione or cyclohexadecane-1,2-dione would lead to misidentification, as these compounds are not reported in T. vulgaris.

Synthetic Intermediate for 14-Membered Heterophanes and Propellanes

Cyclotetradecane-1,2-dione serves as a precursor for the synthesis of 14-membered heterophanes and propellane structures via Paal-Knorr cyclization or related condensation reactions . The specific ring size is critical, as the 12-membered analog cyclododecane-1,2-dione would yield a different heterophane cavity size, while the 16-membered analog would produce a larger macrocycle with altered supramolecular recognition properties [1]. Researchers aiming to explore 14-membered macrocyclic architectures must source the correctly sized starting material to achieve the desired product dimensions.

Computational Modeling and Property Prediction Validation

Given the paucity of experimental data for cyclotetradecane-1,2-dione , this compound presents an opportunity for computational chemists to validate in silico predictions against subsequently acquired empirical measurements. Its computed properties (XLogP3-AA: 4.3; TPSA: 34.1 Ų) provide a benchmark for evaluating the accuracy of molecular dynamics simulations, quantum mechanical calculations, and ADME prediction models for macrocyclic diketones [1]. Procurement enables the generation of ground-truth experimental data to refine computational algorithms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclotetradecane-1,2-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.